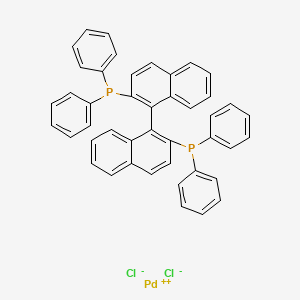PdCl2(BINAP)
CAS No.: 253157-79-8
Cat. No.: VC8356167
Molecular Formula: C44H32Cl2P2Pd
Molecular Weight: 800 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 253157-79-8 |
|---|---|
| Molecular Formula | C44H32Cl2P2Pd |
| Molecular Weight | 800 g/mol |
| IUPAC Name | [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;palladium(2+);dichloride |
| Standard InChI | InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 |
| Standard InChI Key | VDHAUMFISVWIRX-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Pd+2] |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Pd+2] |
Introduction
Chemical Identity and Synthesis of PdCl₂(BINAP)
PdCl₂(BINAP) is a square-planar palladium(II) complex where the BINAP ligand acts as a bidentate phosphine donor. The synthesis typically proceeds via ligand substitution from PdCl₂(CH₃CN)₂, where acetonitrile ligands are replaced by BINAP under inert conditions . This method ensures high purity and avoids decomposition pathways observed in alternative routes.
Critical to the synthesis is the use of rigorously dried solvents and Schlenk-line techniques to prevent hydrolysis or oxidation of the phosphine ligands. The reaction is monitored via ³¹P-NMR spectroscopy, which confirms complete displacement of acetonitrile by the appearance of a singlet at δ 23.43 ppm corresponding to the equivalent phosphorus nuclei of BINAP . Isolation yields exceed 70% when conducted at –35°C in diethyl ether, followed by recrystallization from toluene-pentane mixtures.
Crystallographic and Structural Analysis
Single-crystal X-ray diffraction studies of PdCl₂(BINAP) derivatives reveal a monoclinic crystal system with space group P2₁, consistent with the chiral nature of the BINAP ligand. For the methylated analog PdMe₂(BINAP), lattice parameters include a = 11.949 Å, b = 11.507 Å, c = 13.750 Å, and β = 109.32°, with a calculated density of 1.413 Mg/m³ . The palladium center adopts a slightly distorted square-planar geometry, with P–Pd–P and Cl–Pd–Cl angles deviating less than 2° from ideality (Table 1).
Table 1: Selected Bond Lengths and Angles for PdMe₂(BINAP)
| Parameter | Value (Å or °) |
|---|---|
| Pd–P | 2.318(2) |
| Pd–C (methyl) | 2.021(4) |
| P–Pd–P bite angle | 92.7(1) |
| C–Pd–C angle | 178.3(2) |
The BINAP ligand exhibits a helical arrangement, with dihedral angles between naphthyl groups measuring 78.5°–82.3°, facilitating π-stacking interactions between phenyl rings (Figure 1). These interactions stabilize the complex against thermal decomposition, though prolonged exposure to nucleophilic agents (e.g., MeLi) induces reductive elimination to Pd⁰ species .
Spectroscopic and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR of PdCl₂(BINAP) in benzene-d₆ displays distinct resonances for the methyl groups (δ 1.10 ppm) and aromatic protons of BINAP (δ 6.34–7.97 ppm). The equivalence of phosphorus atoms is confirmed by a single ³¹P-NMR signal at δ 23.43 ppm, indicative of rapid pseudorotation in solution .
Electronic Absorption and Circular Dichroism (CD)
UV-Vis spectra exhibit a broad absorption band at 300–400 nm, assigned to ligand-to-metal charge transfer (LMCT) transitions. CD spectroscopy reveals strong Cotton effects at 334–433 nm, arising from the chiral environment of the BINAP ligand (Figure 2). These features correlate with computed electronic transitions in DFT models, where occupied π orbitals of BINAP donate electron density to palladium-centered d-orbitals .
Computational Insights into Conformational Dynamics
DFT geometry optimizations of PdCl₂(BINAP) derivatives identify two near-degenerate minima on the potential energy surface (ΔG ≈ 0.01 kJ/mol), differing in the orientation of phenyl substituents on phosphorus (Figure 3). While both structures exhibit similar Pd–P bond lengths (2.31–2.33 Å), variations in torsional angles (5°–8°) modulate the electronic structure, altering rotatory strengths by up to 30% . This conformational flexibility underpins the ligand’s adaptability in asymmetric catalysis.
Stability and Decomposition Pathways
PdCl₂(BINAP) demonstrates limited thermal stability above 80°C, undergoing ligand dissociation to form PdCl₂ and free BINAP. In the presence of strong reductants (e.g., MeLi), rapid methylation occurs, yielding PdMe₂(BINAP) followed by reductive elimination to Pd⁰. Storage at –37°C under argon is essential to prevent oxidative degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume